N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic compound featuring a pyridinone core substituted with a phenyl-1,2,4-oxadiazole moiety and an acetamide group bearing a 2-bromophenyl substituent.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-16-10-4-5-11-17(16)23-18(27)13-26-12-6-9-15(21(26)28)20-24-19(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPXBASGZDSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of the oxadiazole and pyridine moieties suggests a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a bromophenyl group, an oxadiazole ring, and a pyridine derivative, which are key to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. Specifically, derivatives of this compound have shown promising results in various assays:
-
Anticancer Activity :
- Studies have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
-
Antimicrobial Activity :
- Some derivatives have exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.03–0.06 μg/mL . This suggests potential for development into therapeutic agents against resistant bacterial strains.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may also possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.
Table 1: Biological Activity Summary
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve several pathways:
- Apoptosis Induction :
- Inhibition of Enzymatic Activities :
Scientific Research Applications
The compound N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and agrochemicals.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole and pyridine moieties exhibit significant anticancer properties. The This compound derivative has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively induces apoptosis in breast and lung cancer cells by activating caspase pathways, suggesting its potential as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This dual action makes it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Research into neuroprotective agents has identified compounds similar to This compound as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases.
Polymer Chemistry
In materials science, the incorporation of oxadiazole and pyridine units into polymer matrices has led to the development of novel materials with enhanced thermal stability and mechanical properties. The compound can serve as a building block for synthesizing high-performance polymers that exhibit desirable characteristics such as increased rigidity and resistance to thermal degradation.
Photovoltaic Devices
The photophysical properties of compounds containing oxadiazole structures have been investigated for use in organic photovoltaic devices. The compound's ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells. Research is ongoing to optimize its incorporation into device architectures.
Pesticidal Activity
The structural features of This compound suggest potential use as a pesticide. Initial field trials indicate that it exhibits insecticidal properties against common agricultural pests. Its mode of action likely involves interference with the nervous system of target insects, leading to paralysis and death.
Herbicidal Properties
Furthermore, the compound's herbicidal activity has been evaluated, showing promise in controlling weed species without adversely affecting crop yields. This dual functionality could position it as a valuable tool in integrated pest management strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide and related analogs:
Structural and Functional Insights
Bromine Substitution: The 2-bromophenyl group in the target compound introduces steric hindrance, which may reduce rotational freedom and enhance binding to hydrophobic pockets in biological targets.
Oxadiazole Role :
- The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering metabolic stability and resistance to enzymatic degradation. Compounds like 11h () and the target compound leverage this scaffold for proteasome inhibition .
Acetamide Modifications :
- Substitutions on the acetamide nitrogen (e.g., 4-ethoxyphenyl in CAS 1326944-28-8) influence lipophilicity and bioavailability. Ethoxy groups may enhance membrane permeability compared to bromine .
Pharmacological Implications
- Proteasome Inhibition: Analogs such as 11h () exhibit non-covalent proteasome inhibition with IC₅₀ values in the nanomolar range, suggesting the target compound may share similar mechanisms .
- Antiviral Potential: Compounds with oxadiazole-pyridinone scaffolds () have shown binding affinity to SARS-CoV-2 protease (3CLpro), implying possible antiviral applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, given the presence of bromophenyl and oxadiazole moieties. For example, coupling N-(2-bromophenyl)acetamide with a preformed oxadiazole-pyridinone intermediate under inert atmosphere (N₂/Ar) using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in THF:H₂O (5:1) at 80°C yields the target product . Optimization involves adjusting catalyst loading (0.05–0.2 eq), temperature (60–100°C), and solvent polarity to maximize yield (typically 60–85% after column chromatography).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., acetamide NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H⁺] at m/z 479.06 for C₂₂H₁₅BrN₄O₃) .
- X-ray Crystallography : For absolute configuration and intermolecular interactions (e.g., dihedral angles between aromatic rings ~66°) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity required for biological assays) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : Solubility in DMSO (≥10 mM) allows stock solutions for in vitro assays, while limited aqueous solubility (e.g., <50 µM in PBS) necessitates vehicle controls (e.g., 0.1% Tween-80). Solvent selection (THF, EtOAc) impacts recrystallization efficiency and formulation stability .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell viability) may arise from assay conditions (pH, temperature) or impurity interference. Validate results via:
- Dose-Response Curves : Triplicate runs with positive controls (e.g., staurosporine for kinase assays).
- SAR Studies : Compare analogs (e.g., replacing bromophenyl with fluorophenyl) to isolate pharmacophore contributions .
- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation .
Q. What computational approaches model the compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~4.5 eV for charge transfer) and MESP surfaces (electrophilic regions near oxadiazole) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in targets (e.g., kinase ATP-binding pockets) with RMSD <2.0 Å validation .
Q. How to design experiments evaluating structure-activity relationships (SAR)?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., methyl, chloro) at pyridinone or oxadiazole positions .
- In Vitro Assays : Test against disease-relevant targets (e.g., COX-2, EGFR) with IC₅₀ determination.
- Pharmacokinetic Profiling : Measure logP (e.g., ~3.2 via shake-flask) and plasma protein binding (e.g., >90% via equilibrium dialysis) .
Q. What are best practices for stability studies under varying conditions?
- Methodological Answer :
- Thermal Stability : Use TGA/DSC to assess decomposition onset (>200°C typical for acetamides) .
- Photostability : Expose to UV light (320–400 nm) for 48h; monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) for 24h; quantify intact compound .
Q. How to analyze crystal structure and intermolecular interactions?
- Methodological Answer :
- X-ray Diffraction : Resolve hydrogen bonds (N–H⋯O, ~2.8 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H 55%, C⋯Br 10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
